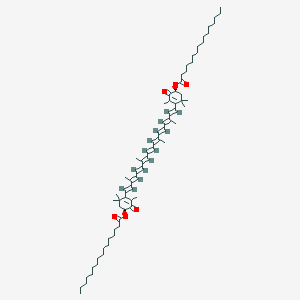

(rac./meso)-Astaxanthin dipalmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The term “rac./meso” refers to a type of isomerism found in organic compounds. A meso compound or meso isomer is an optically inactive isomer in a set of stereoisomers, at least two of which are optically active . This means that despite containing two or more stereocenters, the molecule is not chiral .

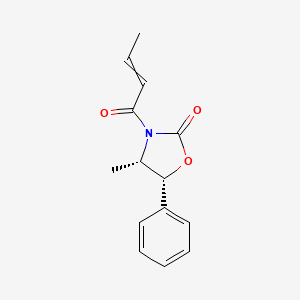

Synthesis Analysis

In general, the synthesis of rac and meso compounds can be quite complex. For example, in the synthesis of a novel silyl-bridged bis (indenyl)-based metallocene, the rac and meso isomers were separated by simple recrystallization from toluene .Molecular Structure Analysis

The molecular structure of rac and meso compounds can be quite complex due to the presence of multiple stereocenters. The stereocontrol of the cryogenic-based ring-opening polymerization comes from a perfect imbrication of both chiral LA and the propagating chiral end-group interacting with the achiral TBD catalyst .Chemical Reactions Analysis

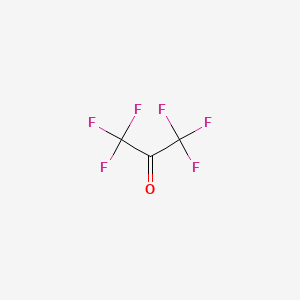

The chemical reactions involving rac and meso compounds can be quite complex and are often influenced by the specific conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of rac and meso compounds can vary widely depending on the specific compound .Applications De Recherche Scientifique

Cardioprotection and Anti-Inflammatory Properties : Disodium disuccinate astaxanthin (Cardax), which includes (rac)-astaxanthin, has shown potential in oral and parenteral administration for cardioprotection in ischemic cardiovascular patients. It has demonstrated significant myocardial salvage in animal models and possesses anti-inflammatory properties (Lockwood et al., 2006).

Enhancement of Biomass and Astaxanthin in Algal Cultivation : In the cultivation of Haematococcus pluvialis, a source of natural astaxanthin, the use of rac-GR24 (a synthetic analogue of phytohormones) has been found to significantly increase the biomass and astaxanthin content, providing an economic and feasible strategy for industrial production (Wang et al., 2022).

Antioxidant and Health Benefits : Astaxanthin, including its dipalmitate form, is a powerful biological antioxidant with implications in improving various health conditions such as cancer, diabetes, ocular health, and immune system functioning (Hussein et al., 2006).

Use in Aquaculture : Astaxanthin, including its dipalmitate form, has been used for pigmentation in Atlantic salmon. Its bioavailability and efficiency for flesh pigmentation have been studied, providing insights into its application in the aquaculture industry (Storebakken et al., 1987).

Metabolism in Liver : The metabolism of astaxanthin in rat hepatocytes has been studied, revealing insights into its biological processing and potential implications for human health (Wolz et al., 1999).

Astaxanthin Stability and Degradation : The degradation processes of astaxanthin, including its dipalmitate form, have been analyzed, contributing to the understanding of its stability and shelf life in food products (Weesepoel et al., 2014).

Commercial Applications and Health Benefits : Astaxanthin's commercial applications and its health-promoting effects, such as antioxidant, anticancer, and anti-inflammatory properties, have been extensively reviewed, highlighting its potential in nutraceuticals and pharmaceuticals (Ambati et al., 2014).

Feed Supplement in Aquatic Animals : As a feed supplement, astaxanthin has shown benefits in enhancing pigmentation, survival, growth performance, and immune response in aquatic animals, underlining its significance in aquaculture (Lim et al., 2018).

Chemical and Biological Activities : The chemical structure and biological activities of astaxanthin have been reviewed, providing insights into its roles in salmonid and crustacean aquaculture and potential health benefits in humans (Higuera‐Ciapara et al., 2006).

Mechanistic Review on Biological Activities : A comprehensive review on the biological activities and health benefits of astaxanthin, including its mechanism of action in various diseases, further emphasizes its therapeutic potential (Fakhri et al., 2018).

Antioxidant Properties and Health Effects : The antioxidant properties of astaxanthin and its impact on health, particularly in skin health, have been extensively reviewed, highlighting its potential in dermatology and other health-related fields (Davinelli et al., 2018).

Mécanisme D'action

The mechanism of action of rac and meso compounds can vary depending on the specific compound and the conditions of the reaction. For example, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) polymerizes rac-lactide (rac-LA) to form highly isotactic polylactide (PLA) with a Pm = 0.88, while meso-LA yields heterotactic PLA (Pm 0.8) at −75 °C .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-2-oxocyclohex-3-en-1-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H112O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-56H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+/t65-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSBYMDXUESFD-XXRXXVCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C(=O)C(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H112O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(rac./meso)-Astaxanthin dipalmitate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.